
CO-Trimoxazole
Vue d'ensemble
Description
Le COTRIMOXAZOLE est une association à dose fixe de deux agents antimicrobiens : le sulfaméthoxazole et le triméthoprime. Cette combinaison est largement utilisée pour traiter diverses infections bactériennes, y compris celles des voies urinaires, du système respiratoire et du tube digestif . Le sulfaméthoxazole est un antibiotique sulfonamide, tandis que le triméthoprime est un inhibiteur de la dihydrofolate réductase. Ensemble, ils inhibent des étapes séquentielles de la synthèse bactérienne de l'acide tétrahydrofolique, qui est essentiel à la croissance et à la réplication bactériennes .
Voies de synthèse et conditions réactionnelles:
Sulfaméthoxazole : Il est synthétisé par la réaction du 3-amino-5-méthylisoxazole avec le chlorure de p-acétamidobenzènesulfonyle, suivie d'une hydrolyse pour éliminer le groupe acétyle.
Triméthoprime : Il est synthétisé par la condensation du 3,4,5-triméthoxybenzaldéhyde avec la 2,4-diamino-5-(bromométhyl)pyrimidine.
Méthodes de production industrielle:
Technique de compression directe : Les comprimés de COTRIMOXAZOLE sont souvent préparés par compression directe, en utilisant un super désintégrant semi-synthétique comme la crospovidone ainsi que d'autres excipients. Cette méthode assure l'uniformité des doses, la stabilité et des coûts de production réduits.
Types de réactions:
Oxydation : Le sulfaméthoxazole peut subir des réactions d'oxydation, conduisant à la formation de dérivés d'hydroxylamine.
Réduction : Le triméthoprime peut être réduit en son amine correspondante.
Substitution : Le sulfaméthoxazole et le triméthoprime peuvent tous deux subir des réactions de substitution, en particulier des substitutions nucléophiles.
Réactifs et conditions courantes:
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Solvants : Méthanol, éthanol, eau.
Principaux produits formés:
Produits d'oxydation : Dérivés d'hydroxylamine du sulfaméthoxazole.
Produits de réduction : Amines provenant du triméthoprime.
4. Applications de la recherche scientifique
Le COTRIMOXAZOLE a un large éventail d'applications dans la recherche scientifique:
Industrie : Utilisé dans la formulation de divers produits pharmaceutiques, y compris des comprimés et des suspensions.
5. Mécanisme d'action
Le COTRIMOXAZOLE exerce ses effets en inhibant deux étapes consécutives de la synthèse bactérienne de l'acide tétrahydrofolique:
Sulfaméthoxazole : Inhibe l'enzyme dihydroptéroate synthase, empêchant la formation d'acide dihydrofolique à partir de l'acide para-aminobenzoïque.
Triméthoprime : Inhibe l'enzyme dihydrofolate réductase, empêchant la conversion de l'acide dihydrofolique en acide tétrahydrofolique.
Ces actions bloquent la synthèse des acides nucléiques et des protéines essentiels à la croissance et à la réplication bactériennes .
Composés similaires
Métronidazole : Un antibiotique efficace contre les bactéries anaérobies et les parasites.
Ciprofloxacine : Un antibiotique fluoroquinolone utilisé pour traiter une grande variété d'infections.
Unicité du COTRIMOXAZOLE
Mécanisme D'action
Target of Action
Cotrimoxazole targets two enzymes involved in the synthesis of folic acid in bacteria . These enzymes are dihydropteroate synthetase and dihydrofolate reductase . Folic acid is crucial for the synthesis of nucleic acids and proteins in bacteria, making these enzymes essential for bacterial survival .
Mode of Action
Cotrimoxazole works by inhibiting the aforementioned enzymes, thereby disrupting the synthesis of folic acid . Specifically, sulfamethoxazole competes with para-aminobenzoic acid (PABA) to inhibit the synthesis of dihydrofolic acid, an intermediate step in the formation of folic acid . Trimethoprim, on the other hand, binds to bacterial dihydrofolate reductase, preventing the formation of tetrahydrofolic acid . By blocking these two consecutive steps in the biosynthesis of nucleic acids and proteins, Cotrimoxazole effectively halts bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Cotrimoxazole is the bacterial synthesis of folic acid . By inhibiting dihydropteroate synthetase and dihydrofolate reductase, Cotrimoxazole disrupts the production of dihydrofolic acid and tetrahydrofolic acid, respectively . These compounds are essential for the synthesis of nucleic acids and proteins, which are necessary for bacterial growth and replication .
Pharmacokinetics
Cotrimoxazole exhibits excellent bioavailability, meaning it is well-absorbed into the bloodstream after oral administration . Each tablet typically contains 80mg of trimethoprim and 400mg of sulfamethoxazole
Result of Action
The result of Cotrimoxazole’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, Cotrimoxazole impairs bacterial DNA, RNA, and protein synthesis, leading to bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cotrimoxazole. For instance, the presence of certain substances in the body, such as folic or folinic acid, can potentially affect the efficacy of Cotrimoxazole . Additionally, the individual’s baseline microbiome, resistome, and plasmid diversity, as well as liver/kidney function and concurrent medication, can influence the alterations in the resistome caused by Cotrimoxazole .
Analyse Biochimique
Biochemical Properties
Cotrimoxazole interferes with two consecutive steps in the normal bacterial metabolism of folinic acid . All sulfonamides, including sulfamethoxazole, competitively inhibit the utilization of p-aminobenzoic acid (pABA) in the synthesis of dihydrofolic acid . Trimethoprim blocks the conversion of dihydrofolic acid to tetrahydrofolic acid (folinic acid) by inactivating the enzyme dihydrofolate reductase .
Cellular Effects
Cotrimoxazole’s effects on cells are primarily due to its interference with bacterial metabolism. By inhibiting the synthesis of dihydrofolic acid and the conversion of dihydrofolic acid to tetrahydrofolic acid, Cotrimoxazole disrupts the production of essential biomolecules in bacteria, leading to their death .
Molecular Mechanism
The molecular mechanism of Cotrimoxazole involves the inhibition of two enzymes involved in folate metabolism in bacteria: dihydropteroate synthase (by sulfamethoxazole) and dihydrofolate reductase (by trimethoprim) . This dual inhibition disrupts the synthesis of nucleic acids and proteins in bacteria, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of Cotrimoxazole in laboratory settings are dependent on the concentration of the drug and the duration of exposure . Over time, the drug’s effects may diminish as the bacteria develop resistance .
Dosage Effects in Animal Models
The effects of Cotrimoxazole in animal models are dose-dependent . Higher doses result in more significant inhibition of bacterial growth, but may also lead to adverse effects .
Metabolic Pathways
Cotrimoxazole is involved in the folate metabolism pathway in bacteria . It inhibits the enzymes dihydropteroate synthase and dihydrofolate reductase, disrupting the synthesis of dihydrofolic acid and tetrahydrofolic acid, respectively .
Transport and Distribution
Cotrimoxazole is distributed throughout the body after oral administration . It is able to penetrate bacterial cells and exert its effects directly on the enzymes involved in folate metabolism .
Subcellular Localization
Cotrimoxazole does not have a specific subcellular localization as it acts on enzymes that are found throughout the bacterial cell . Its effects are therefore not limited to a specific cellular compartment .
Applications De Recherche Scientifique
Treatment of Bacterial Infections
Co-trimoxazole is effective against a range of bacterial infections, including:
- Respiratory Tract Infections : It has been shown to be effective in treating pneumonia and other respiratory infections, particularly in children. A study indicated a significant difference in treatment outcomes when comparing this compound with amoxicillin, where this compound demonstrated a higher treatment failure rate (39.05% vs. 8.09% for amoxicillin) .
- Severe Infections : this compound has been utilized in managing severe infections such as septicemia, typhoid fever, and acute brucellosis. Its broad antibacterial spectrum makes it suitable for treating serious infections .
- Skin and Soft Tissue Infections : It is also indicated for skin and soft tissue infections, where it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Prophylactic Use in Immunocompromised Patients
This compound plays a crucial role in prophylaxis for patients with weakened immune systems, particularly those with HIV/AIDS:
- HIV-Related Infections : Randomized clinical trials have shown that this compound prophylaxis reduces mortality rates by 43% and hospital admissions by 23% among HIV-infected individuals . The drug is effective against Pneumocystis jirovecii pneumonia, a common opportunistic infection in these patients.
- Tuberculosis : In patients with active tuberculosis, this compound prophylaxis has been linked to a 45% reduction in mortality compared to placebo . This highlights its importance in managing co-infections prevalent in regions with high HIV and tuberculosis incidence.
Resistance Patterns and Efficacy Over Time
Despite its efficacy, there are growing concerns regarding bacterial resistance to this compound:
- Resistance Trends : Studies indicate an increasing resistance trend among common pathogens such as Streptococcus pneumoniae, with resistance rates reported as high as 78% in certain regions . This highlights the need for ongoing surveillance and prudent use of this compound.
- Clinical Effectiveness : Despite resistance issues, this compound remains a viable option for many infections due to its cost-effectiveness compared to other antibiotics .
Case Studies and Clinical Trials
Several studies provide insights into the real-world applications of this compound:
Activité Biologique
Co-Trimoxazole, a combination of trimethoprim and sulfamethoxazole, is a widely used antibiotic with significant biological activity against a range of bacterial infections. This article delves into its mechanism of action, efficacy, resistance patterns, and clinical applications, supported by data tables and relevant case studies.
This compound exerts its antibacterial effects through a synergistic mechanism. Trimethoprim inhibits dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis, while sulfamethoxazole inhibits dihydropteroate synthase, preventing folate synthesis. This dual action effectively disrupts the bacterial growth process.
Efficacy Against Infections
This compound is effective against various pathogens, including Staphylococcus aureus , Escherichia coli , and Pneumocystis jirovecii . Its clinical effectiveness has been documented in several studies:
Pathogen | Efficacy Rate | Study Reference |
---|---|---|
Staphylococcus aureus | 61% clinical response | |
Escherichia coli | 39.05% treatment failure | |
Pneumocystis jirovecii | 45% mortality reduction in HIV patients |
Resistance Patterns
Despite its effectiveness, the emergence of antibiotic resistance poses a significant challenge. Studies indicate that this compound can lead to increased prevalence of resistance genes among treated populations. For instance, research on HIV-infected individuals showed that this compound treatment resulted in significantly higher resistance gene diversity compared to untreated controls .
Clinical Case Studies
-
Pneumocystis Pneumonia in HIV Patients :
A study highlighted the effectiveness of this compound prophylaxis in reducing mortality among adults with HIV and tuberculosis. The trial demonstrated a 45% reduction in mortality for those receiving this compound compared to placebo . -
Bone Infection Model :
In an experimental model assessing this compound against staphylococcal foreign-body infections, the minimum inhibitory concentration (MIC) was determined to be significantly affected by the presence of thymidine, indicating potential limitations in its efficacy under certain conditions . -
Treatment Failures :
A comparative study between this compound and Amoxicillin noted that treatment failure rates were significantly higher with this compound (39.05%) compared to Amoxicillin (8.09%), suggesting that while it remains a valuable option, its efficacy may be compromised in certain clinical scenarios .
Safety Profile
While generally well-tolerated, this compound can cause adverse effects such as bone marrow suppression and hypersensitivity reactions. In one case study, patients experienced significant improvements following treatment; however, some required discontinuation due to side effects .
Propriétés
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3.C10H11N3O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJTRPJURQBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73306-81-7 | |
Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73306-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0032233 | |
Record name | Trimethoprim/sulfamethoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trimethoprim/sulfamethoxazole ... inhibits sequential steps in the synthesis of tetrahydrofolic acid, an essential metabolic cofactor in the bacterial synthesis of purines, thymidine, glycine, and methionine. Sulfonamides, including sulfamethoxazole, are structural analogues of para-aminobenzoic acid and block the synthesis of dihydropteroic acid, the immediate precursor of dihydrofolic acid, from para-aminobenzoic acid and peridine. Trimethoprim subsequently acts to inhibit the reduction of dihydrofolic acid to the metabolically active tetrahydrofolic acid by the enzyme, dihydrofolate reductase. The most important consequence of this sequential enzymatic inhibition appears to be the interruption of thymidine synthesis., The synergistic interaction between sulfonamide and trimethoprim is thus predictable from their respective mechanisms. There is an optimal ratio of the concentrations of the two agents for synergism, and this is equal to the ratio of the minimal inhibitory concentrations of the drugs acting independently. While this ratio varies for different bacteria, the most effective ratio for the greatest number of microorganisms is 20 parts of sulfamethoxazole to one part of trimethoprim. The combination is formulated to achieve a sulfamethoxazole concentration in vivo 20 times greater than that of trimethoprim. ... The pharmacokinetic properties of the sulfonamide chosen to be in combination with trimethoprim are important, since relative constancy of the concentrations of the two compounds in the body is desired., Trimethoprim/sulfamethoxazole is active in vitro against a variety of gram-negative and gram-postive bacteria. Among aerobic gram-negative enteric bacteria, Escherichia coli, Proteus mirabilis, Salmonella (including Salmonella typhi), Shigella, and Citrobacter are very susceptible. Indole-positive Proteus, Serratia marcescens, Klebsiella pneumoniae, Enterobacter, Providencia stuartii are moderately susceptible., An immunoassay was developed for the detection of sulfamethoxazole reactive IgE antibodies in the sera of patients who experienced life threatening anaphylactic reactions following the ingestion of co-trimoxazole (trimethoprim and sulfamethoxazole). Patients who had significant levels of sulfamethoxazole reactive IgE antibodies in their sera did not have IgE antibodies that reacted with trimethoprim-Sepharose. Inhibition experiments with a number of sulfonamides to determine the fine structural specificities of the sulfamethoxazole reactive IgE antibodies in three patients revealed that sulfamethoxazole and, depending on the serum, sulfamerazine and sulfamethizole, were the most potent inhibitors of IgE binding, whereas the parent sulfonamide, sulfanilamide, was a very poor inhibitor. From a detailed examination of structure-activity relationships, we concluded that the 5-methyl-3-isoxazolyl group on the sulfamethoxazole molecule was the allergenic determinant for all three patients with the 5-methyl group being particularly important for IgE antibody recognition. The assays for the detection of IgE antibodies to sulfamethoxazole and trimethoprim should prove useful for the diagnosis of immediate hypersensitivity to co-trimoxazole and perhaps for monitoring drug therapy in AIDS patients where a high incidence of adverse reactions to co-trimoxazole has been reported. | |
Record name | TRIMETHOPRIM/SULFAMETHOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6780 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
8064-90-2 | |
Record name | Sulfamethoxazole-trimethoprim mixt. | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8064-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfamethoxazole mixture with trimethoprim | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008064902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CO-Trimoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethoprim/sulfamethoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHOPRIM/SULFAMETHOXAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6780 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cotrimoxazole?
A1: Cotrimoxazole is a combination antimicrobial medication comprised of Trimethoprim and Sulfamethoxazole, typically in a 1:5 ratio. These two components act synergistically to inhibit folate synthesis in bacteria. Sulfamethoxazole competitively inhibits dihydropteroate synthase, an enzyme responsible for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. Trimethoprim, on the other hand, inhibits dihydrofolate reductase, an enzyme that reduces dihydrofolate to tetrahydrofolate, another crucial step in bacterial folate synthesis. [] This dual inhibition effectively disrupts the production of tetrahydrofolic acid, a vital coenzyme required for the synthesis of purines, thymidine, and several amino acids essential for bacterial growth and survival. []
Q2: How does Cotrimoxazole affect humans if it targets folate synthesis?
A2: While Cotrimoxazole targets folate synthesis, it selectively affects the bacterial pathway. Humans cannot synthesize folate and must obtain it from dietary sources. The specific enzymes targeted by Trimethoprim and Sulfamethoxazole differ structurally from their human counterparts, making Cotrimoxazole selectively toxic to bacteria. []
Q3: Can you explain the synergistic effect of Trimethoprim and Sulfamethoxazole in Cotrimoxazole?
A3: Trimethoprim and Sulfamethoxazole target different enzymes in the same metabolic pathway: folate synthesis. By inhibiting two consecutive steps in this pathway, they exert a synergistic effect, meaning their combined effect is greater than the sum of their individual effects. This synergism enhances Cotrimoxazole's bactericidal activity and broadens its spectrum of action. []
Q4: What are the main clinical applications of Cotrimoxazole?
A4: Cotrimoxazole is a widely used antibiotic for treating various infections caused by susceptible bacteria. It is considered a first-line drug for treating non-severe pneumonia in children, according to WHO recommendations. [] It is also effective against a range of organisms and used for the treatment and prophylaxis of several opportunistic infections, particularly in individuals with HIV/AIDS. [, , , ] Some studies have investigated its use in treating chancroid, with promising results compared to other antibiotics. [] Other applications include prophylaxis for Pneumocystis carinii pneumonia (PCP) after liver transplantation [] and as an alternative oral therapy for chronic staphylococcal osteomyelitis. []
Q5: Are there concerns about bacterial resistance to Cotrimoxazole?
A6: Yes, bacterial resistance to Cotrimoxazole is a growing concern, particularly with its widespread use as prophylaxis for opportunistic infections in HIV/AIDS patients. [, , , ] Studies have shown a high prevalence of resistance among common pathogens like Streptococcus pneumoniae and Escherichia coli, especially in settings with high Cotrimoxazole usage. [, ] This resistance development highlights the need for responsible prescribing practices and continuous monitoring of resistance patterns to ensure Cotrimoxazole's continued effectiveness.
Q6: What are the potential adverse effects associated with Cotrimoxazole?
A7: Cotrimoxazole can cause adverse drug reactions (ADRs), with cutaneous and hematological disorders being the most frequently reported. [] The risk of ADRs appears higher in individuals with HIV/AIDS compared to the general population. [] Severe ADRs, while less common, have been reported and necessitate careful monitoring. [] One study reported a high incidence of interstitial pneumonia in patients with diffuse large B-cell lymphoma treated with rituximab-CHOP-14 and pegfilgrastim without Cotrimoxazole prophylaxis, highlighting the importance of considering prophylaxis in specific patient populations. []
Q7: Are there specific patient populations where Cotrimoxazole use requires caution?
A8: Yes, caution is advised when prescribing Cotrimoxazole to certain patient groups. This includes individuals with pre-existing hematological abnormalities, as the drug can interfere with folate metabolism and potentially worsen these conditions. [] In such cases, regular monitoring of hematological parameters is crucial to ensure patient safety. []
Q8: Can Cotrimoxazole interact with other medications?
A9: Yes, Cotrimoxazole can interact with other medications, potentially leading to adverse effects. One notable interaction is with Methotrexate, where the combined antifolate effects can increase the risk of Methotrexate toxicity, including severe bone marrow suppression. [] Therefore, caution is warranted when prescribing Cotrimoxazole to patients already taking Methotrexate.
Q9: What are some future directions for research on Cotrimoxazole?
A9: Future research could focus on:
- Optimizing Cotrimoxazole Prophylaxis Strategies: Investigating alternative dosing regimens or durations to minimize resistance development while maintaining its protective benefits. [, ]
- Understanding Resistance Mechanisms: Further exploring the genetic and biochemical mechanisms underlying bacterial resistance to Cotrimoxazole to develop strategies to combat it. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.